molecular formula C8H9ClN4 B2486941 5-(PYRIDIN-4-YL)-1H-PYRAZOL-3-AMINE HYDROCHLORIDE CAS No. 1586784-92-0

5-(PYRIDIN-4-YL)-1H-PYRAZOL-3-AMINE HYDROCHLORIDE

Cat. No.: B2486941
CAS No.: 1586784-92-0
M. Wt: 196.64
InChI Key: HHFLCNZWKFCDJV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(PYRIDIN-4-YL)-1H-PYRAZOL-3-AMINE HYDROCHLORIDE is a chemical compound that belongs to the class of heterocyclic organic compounds It features a pyrazole ring substituted with a pyridine moiety and an amine group, forming a hydrochloride salt

Scientific Research Applications

5-(PYRIDIN-4-YL)-1H-PYRAZOL-3-AMINE HYDROCHLORIDE has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in the study of enzyme inhibition and receptor binding.

    Industry: The compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Safety and Hazards

The safety data sheet for 3-Methylpyridine indicates that it is a flammable liquid and vapor, harmful if swallowed, toxic in contact with skin or if inhaled, and causes severe skin burns and eye damage .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(PYRIDIN-4-YL)-1H-PYRAZOL-3-AMINE HYDROCHLORIDE typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.

    Substitution with Pyridine: The pyrazole ring is then reacted with a pyridine derivative, often through a nucleophilic substitution reaction.

    Formation of the Hydrochloride Salt: The final step involves the conversion of the amine to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5-(PYRIDIN-4-YL)-1H-PYRAZOL-3-AMINE HYDROCHLORIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the nitro groups to amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the pyridine or pyrazole ring can be functionalized with different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Nucleophilic substitution reactions often require bases like sodium hydroxide or potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while reduction can produce amines.

Mechanism of Action

The mechanism of action of 5-(PYRIDIN-4-YL)-1H-PYRAZOL-3-AMINE HYDROCHLORIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    N-(Pyridin-2-yl)amides: These compounds share the pyridine moiety and have similar biological activities.

    Imidazo[1,2-a]pyridines: These compounds have a fused pyridine-imidazole ring system and are used in medicinal chemistry.

Uniqueness

5-(PYRIDIN-4-YL)-1H-PYRAZOL-3-AMINE HYDROCHLORIDE is unique due to its specific substitution pattern and the presence of both pyridine and pyrazole rings. This combination of features provides distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

5-pyridin-4-yl-1H-pyrazol-3-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N4.ClH/c9-8-5-7(11-12-8)6-1-3-10-4-2-6;/h1-5H,(H3,9,11,12);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHFLCNZWKFCDJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1C2=CC(=NN2)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.